Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate
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Overview
Description
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, followed by esterification. The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of functional groups, such as the methoxy and methyl groups, which can participate in electron-donating or withdrawing interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical properties.
Biological Activity
Methyl 2-(4-(1-methoxy-2-methylpropyl)phenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by a methoxy group and a phenylacetate moiety. The molecular formula is C15H22O3, which indicates the presence of both aromatic and aliphatic components.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be low, indicating strong bactericidal effects.
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Escherichia coli | 15 | Bactericidal |
Staphylococcus aureus | 10 | Bactericidal |
The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases.
- Inhibition Assay : The compound was tested for its ability to inhibit protein denaturation, a common mechanism in inflammation.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
The results indicate significant inhibition at higher concentrations, supporting its use as an anti-inflammatory agent .
3. Antioxidant Activity
This compound has also shown promising antioxidant activity. The compound was evaluated using the DPPH radical scavenging assay, where it demonstrated a dose-dependent increase in radical scavenging activity.
Concentration (µg/mL) | DPPH Scavenging (%) |
---|---|
20 | 30 |
50 | 60 |
100 | 90 |
This suggests that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against clinical isolates. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
In another investigation focusing on its anti-inflammatory properties, researchers utilized a murine model of inflammation where the compound was administered prior to inducing inflammation. The results showed a marked reduction in swelling and pain compared to control groups, further substantiating its therapeutic potential.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-[4-(1-methoxy-2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C14H20O3/c1-10(2)14(17-4)12-7-5-11(6-8-12)9-13(15)16-3/h5-8,10,14H,9H2,1-4H3 |
InChI Key |
YLERBEUBICEGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)CC(=O)OC)OC |
Origin of Product |
United States |
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